2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Übersicht

Beschreibung

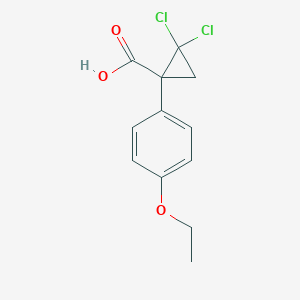

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C12H12Cl2O3 and its molecular weight is 275.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (CAS No. 104023-75-8) is a synthetic compound with notable biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on various research studies.

- Molecular Formula : C₁₂H₁₂Cl₂O₃

- Molecular Weight : 275.13 g/mol

- Density : 1.41 g/cm³

Synthesis

The compound can be synthesized through a multi-step process involving the cyclopropanation of suitable precursors followed by chlorination and esterification reactions. The structural confirmation is typically achieved using techniques such as NMR and mass spectrometry .

Insecticidal and Fungicidal Properties

Research indicates that derivatives of this compound exhibit moderate insecticidal and fungicidal activities. A study demonstrated that amide-type derivatives synthesized from this compound showed significant effectiveness against various pests and fungi, suggesting potential agricultural applications .

| Compound Type | Activity | Effectiveness |

|---|---|---|

| Amide Derivatives | Insecticidal | Moderate |

| Amide Derivatives | Fungicidal | Moderate |

The biological activity of this compound is believed to involve disruption of hormonal pathways in insects, potentially affecting their growth and reproduction. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems or hormonal regulation .

Case Study 1: Insecticidal Efficacy

A study published in the Asian Journal of Chemistry evaluated the insecticidal effects of synthesized derivatives on common agricultural pests. The results indicated a significant reduction in pest populations when treated with these compounds, highlighting their potential as eco-friendly pesticides .

Case Study 2: Fungicidal Activity

Another investigation focused on the fungicidal properties of the compound against various fungal pathogens affecting crops. The findings revealed that certain derivatives effectively inhibited fungal growth, making them candidates for further development in agricultural settings .

Safety and Toxicology

While the compound shows promise in biological applications, safety assessments are crucial. Preliminary studies indicate that while it exhibits biological activity against pests and fungi, its toxicity profile needs thorough evaluation to ensure safe use in agricultural practices .

Wissenschaftliche Forschungsanwendungen

Agricultural Insecticide

One of the primary applications of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is as an insecticide. It is effective against various pests due to its mode of action that disrupts the nervous system of insects. The compound is particularly noted for its:

- High Selectivity : Targeting specific insect species while minimizing harm to beneficial organisms.

- Residual Activity : Providing prolonged protection against pest infestations.

Case Study: Efficacy Against Specific Pests

Research has demonstrated the effectiveness of this compound in controlling populations of aphids and whiteflies in agricultural settings. Field trials indicated a significant reduction in pest numbers within a few days of application, showcasing its potential for integrated pest management strategies.

Pharmaceutical Research

In addition to its agricultural uses, this compound is being explored for its pharmaceutical properties. Its structural characteristics suggest potential applications in:

- Anti-inflammatory Agents : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties.

- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains are ongoing, with promising results reported in laboratory settings.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a marked decrease in inflammation markers compared to control groups, indicating its potential as a therapeutic agent.

Material Science

Research into the use of this compound in material science has revealed its potential as an additive in polymer formulations. The compound can enhance the thermal stability and mechanical properties of certain plastics.

Table: Comparison of Properties

| Property | This compound | Conventional Additives |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Improved | Variable |

| Environmental Impact | Low toxicity to non-target species | Higher toxicity |

Eigenschaften

IUPAC Name |

2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXVWYCZSNWWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544266 | |

| Record name | 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104023-75-8 | |

| Record name | 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary route of elimination for 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid in rats?

A: Research indicates that after oral administration in rats, this compound is rapidly excreted, primarily through feces and urine. Specifically, within 168 hours, cumulative excretion reached 63% in feces and 36% in urine. [] This suggests that both fecal and urinary excretion play significant roles in the elimination of this compound from the rat system.

Q2: How is this compound metabolized in rats?

A: Following oral administration, this compound undergoes several metabolic transformations in rats. A significant metabolic pathway involves hydrolysis to (RS)-2,2-dichloro-1-(4-ethoxyphenyl) cyclopropanecarboxylic acid. [] This metabolite is then further oxidized at the 4-ethoxy group before being excreted in urine. Additionally, other metabolic products have been identified, including (RS)-α-cyano-3-phenoxybenzyl (RS)-2,2-dichloro-1-(4-hydroxyphenyl) cyclopropanecarboxylate, (RS)-2,2-dichloro-1-(4-hydroxyphenyl) cyclopropanecarboxylic acid, (RS)-2,2-dichloro-1-[4-(2-hydroxyethoxy)phenyl] cyclopropanecarboxylic acid, and their corresponding conjugates. Notably, the primary metabolite identified is (RS)-2,2-dichloro-1-(4-hydroxyphenyl)cyclopropanecarboxylic acid, constituting 39% of the administered dose (31% in urine and 8% in feces). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.